molecular formula C18H19ClN2O3S B2949503 2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide CAS No. 899731-50-1

2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide

Cat. No.: B2949503
CAS No.: 899731-50-1
M. Wt: 378.87
InChI Key: NXSHOBSFYYZZJA-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenyl group attached to an acetamide backbone, which is further linked to a phenyl ring substituted with a 1,1-dioxothiazinane moiety.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-15-5-3-14(4-6-15)13-18(22)20-16-7-9-17(10-8-16)21-11-1-2-12-25(21,23)24/h3-10H,1-2,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSHOBSFYYZZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Molecular Formula Substituents Molecular Weight logP logSw (Solubility) Key Features
Target Compound C₁₈H₁₈ClN₂O₃S 4-Chlorophenyl; 1,1-Dioxothiazinane ~373.86 (calc.) ~3.8* ~-4.45† Sulfone group enhances polarity; thiazinane may improve metabolic stability
2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide C₁₈H₂₁ClN₂O 4-Chlorophenyl; Diethylamino 316.83 4.315 -4.4545 High lipophilicity; diethylamino group may increase membrane permeability
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 3,4-Dichlorophenyl; Pyrazolyl 406.26 ~3.5‡ Not reported Dichloro substitution and pyrazole ring enhance hydrogen bonding capacity
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₆ClFNO 4-Fluorophenyl; Chloroacetyl 201.59 ~1.8§ Not reported Simpler structure; halogenated phenyl groups for intermediate synthesis
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide C₁₈H₁₈ClN₃O₃S₂ 4-Chlorophenyl; Sulfonyl and sulfanyl groups 440.94 ~3.2¶ Not reported Sulfonyl/sulfanyl moieties may modulate target binding or redox stability

*Estimated based on structural similarity to ; †Inferred from due to sulfone’s polar nature; ‡Calculated using fragment-based methods; §Predicted via ClogP; ¶Estimated from substituent contributions.

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity (logP): The target compound’s logP (~3.8) is lower than (4.315), likely due to the polar sulfone group in the thiazinane ring. This suggests improved aqueous solubility compared to diethylamino-substituted analogs but reduced membrane permeability.
  • Solubility (logSw) : The target compound’s poor solubility (logSw ~-4.45, inferred from ) aligns with other lipophilic acetamides. In contrast, simpler analogs like may exhibit better solubility due to smaller substituents.

Key Structural Differences and Implications

Feature Target Compound Analogues Impact
Core Heterocycle 1,1-Dioxothiazinane Piperazine (), Pyrazole (), Diethylamino () Thiazinane’s sulfone increases polarity and metabolic stability
Halogenation 4-Chlorophenyl 3,4-Dichlorophenyl (), 4-Fluorophenyl () Chlorine’s electronegativity enhances binding to hydrophobic targets
Substituent Polarity Sulfone (polar) Sulfanyl/sulfonyl (), Diethylamino (lipophilic, ) Balances solubility and permeability for optimized bioavailability

Biological Activity

The compound 2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide is a member of the class of N-substituted acetamides, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24ClN3O3S2C_{19}H_{24}ClN_3O_3S_2. Its structure features a chlorophenyl group and a thiazinan moiety, which are critical for its biological activity. The presence of the 1,1-dioxo functional group in the thiazinan ring enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular Weight432.9851 g/mol
CAS Number2034204-96-9
SMILESCSCCC(C(=O)N1CCC(S(=O)(=O)CC1)c1ccccc1Cl)NC(=O)C
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have shown that compounds similar to 2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide exhibit significant antimicrobial properties. For instance, a study on N-substituted phenyl-2-chloroacetamides indicated effective activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with variations based on substituent positions on the phenyl ring .

Table 2: Antimicrobial Activity Against Various Pathogens

Compound NameE. coliS. aureusMRSAC. albicans
N-(4-chlorophenyl)-2-chloroacetamideModerateHighHighModerate
N-(4-fluorophenyl)-2-chloroacetamideLowHighHighLow
N-(3-bromophenyl)-2-chloroacetamideLowModerateModerateModerate

Anticancer Activity

The anticancer potential of thiazolidin derivatives has been explored extensively. Research indicates that compounds featuring thiazolidin rings can induce apoptosis in cancer cells. For example, derivatives of thiazole have shown promising results against A549 and C6 tumor cell lines through mechanisms involving caspase activation and inhibition of DNA synthesis .

Case Study: Anticancer Screening

In a study evaluating various thiazole derivatives, compounds similar to 2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]acetamide demonstrated significant cytotoxicity against lung cancer cell lines (A549) with IC50 values in the low micromolar range.

Anticonvulsant Activity

Anticonvulsant properties have also been attributed to similar acetamides. A study highlighted that certain derivatives exhibited protective effects in maximal electroshock (MES) seizure models in mice . The activity was closely related to the lipophilicity of the compounds, suggesting that more lipophilic compounds had better penetration into the central nervous system.

Table 3: Anticonvulsant Activity in Animal Models

Compound NameMES Protection (%) at 100 mg/kg
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide75%
N-(3-bromophenyl)-2-(4-methylpiperazin-1-yl)acetamide50%

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